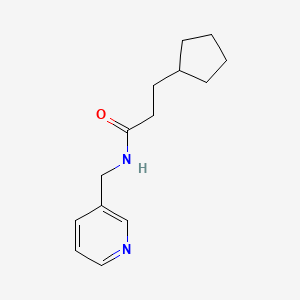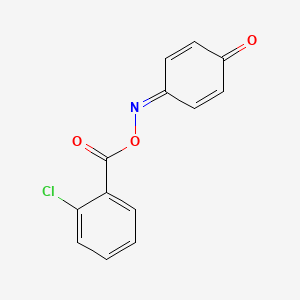
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide acts as a positive allosteric modulator of the mGluR5 receptor, which is involved in regulating synaptic transmission and plasticity in the brain. By binding to a site on the receptor distinct from the glutamate binding site, this compound enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of mGluR5 in the brain, leading to increased synaptic plasticity and improved cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, likely due to its ability to modulate the activity of the mGluR5 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its ability to selectively modulate the activity of the mGluR5 receptor, which is involved in a wide range of physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of more selective and potent mGluR5 PAMs, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, further research is needed to better understand the role of mGluR5 in neurological and psychiatric disorders, and to determine the optimal dosing and administration schedule for this compound and other mGluR5 PAMs. Finally, there is interest in exploring the potential of mGluR5 PAMs as a novel therapeutic approach for a range of neurological and psychiatric disorders.
Métodos De Síntesis
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of cyclopentanone with ethyl cyanoacetate, followed by reaction with 3-bromomethylpyridine and subsequent reduction of the resulting ester with lithium aluminum hydride. Alternatively, this compound can be synthesized using a one-pot reaction of cyclopentanone, 3-bromomethylpyridine, and N,N-dimethylpropanamide in the presence of sodium hydride.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(8-7-12-4-1-2-5-12)16-11-13-6-3-9-15-10-13/h3,6,9-10,12H,1-2,4-5,7-8,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVJWYPCGLCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)

![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)


![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
